2-Methoxy-5-(morpholinocarbonyl)pyridine
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Overview
Description
2-Methoxy-5-(morpholinocarbonyl)pyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a methoxy group at the second position and a morpholinocarbonyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(morpholinocarbonyl)pyridine typically involves the reaction of 2-methoxypyridine with morpholine and a suitable carbonylating agent. One common method is the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxy-5-(morpholinocarbonyl)pyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methoxy or morpholinocarbonyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: 2-Methoxy-5-(morpholinocarbonyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(morpholinocarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholinocarbonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the morpholinocarbonyl group, making it less versatile in certain applications.
5-Morpholinocarbonylpyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-4-(morpholinocarbonyl)pyridine: Similar structure but with the morpholinocarbonyl group at a different position, leading to different properties.
Uniqueness: 2-Methoxy-5-(morpholinocarbonyl)pyridine is unique due to the specific positioning of the methoxy and morpholinocarbonyl groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBPNPJKLYKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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